2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane

Descripción

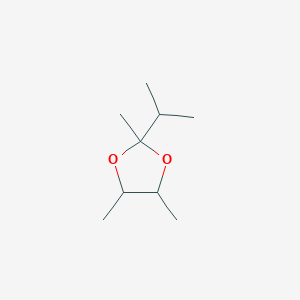

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-trimethyl-2-propan-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSQLZSGYMNBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane and Analogous Structures

Direct Acetalization/Ketalization Pathways

The most direct route to 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane and its analogs is the condensation of a suitable diol and a ketone. This pathway is characterized by the formation of a five-membered dioxolane ring. The reaction is an equilibrium process, and to drive it towards the product side, the removal of water is often essential. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.

Acid-Catalyzed Condensation Reactions with 2,3-Butanediol (B46004) and Isopropyl Methyl Ketone Precursors

Acid catalysis is the most common and effective method for the synthesis of 1,3-dioxolanes from diols and ketones. The acid catalyst protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

Brønsted acids, which are proton donors, are widely used to catalyze the formation of 1,3-dioxolanes. Common Brønsted acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid (MsOH). nih.govgoogle.comnih.gov These catalysts effectively protonate the carbonyl group of isopropyl methyl ketone, initiating the reaction with 2,3-butanediol. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene, to drive the equilibrium towards the formation of the dioxolane. nih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, stronger acids may lead to faster reaction times but can also promote side reactions if not used in appropriate concentrations.

In a study on the acid-catalyzed liquid-phase dehydration of 2,3-butanediol, a related compound, 2-isopropyl-4,5-dimethyl-1,3-dioxolane, was identified as a by-product. This formation occurs through the acetalization of 2-methyl propanal (an intermediate) with 2,3-butanediol, catalyzed by Brønsted acids, highlighting the facility of this ring-forming reaction under such conditions.

Lewis acids, which are electron-pair acceptors, are also effective catalysts for the synthesis of cyclic ketals. nih.gov Examples of Lewis acid catalysts include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). google.comnih.gov Lewis acids activate the ketone by coordinating to the carbonyl oxygen, which enhances its electrophilicity. This activation facilitates the nucleophilic attack by the diol. Lewis acid catalysis can sometimes offer advantages over Brønsted acid catalysis, such as milder reaction conditions and higher selectivity, particularly for substrates with acid-sensitive functional groups. nih.gov The choice of Lewis acid can significantly impact the stereoselectivity of the reaction, especially when chiral diols are used. researchgate.net

| Catalyst Type | Examples | Role in Ketalization |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Protonate the carbonyl oxygen, increasing its electrophilicity. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂) | Coordinate to the carbonyl oxygen, enhancing its electrophilicity. |

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. imist.ma For 1,3-dioxolane (B20135) synthesis, various solid acid catalysts have been employed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and silica-supported acids. nih.govimist.maresearchgate.net These materials possess acidic sites on their surfaces that can catalyze the ketalization reaction. For example, montmorillonite K10 has been used for the synthesis of various 1,3-dioxolanes in good yields. nih.gov The porous structure of these catalysts can also provide shape selectivity, which can be advantageous in certain applications. Graphene oxide has also been reported as an effective heterogeneous catalyst for the synthesis of 1,3-dioxolane derivatives under ultrasonic irradiation. researchgate.net

Solvent-Free and Pressure-Assisted Synthetic Approaches to 1,3-Dioxolanes

Solvent-free reaction conditions are gaining increasing attention in green chemistry as they reduce waste and can lead to more efficient processes. The condensation of diols and ketones to form 1,3-dioxolanes can be carried out without a solvent, often with the aid of a heterogeneous catalyst. researchgate.net In some cases, one of the reactants, if liquid, can serve as the solvent. This approach simplifies the work-up procedure and reduces the environmental impact.

Pressure-assisted synthesis can also be employed to facilitate the formation of 1,3-dioxolanes. Conducting the reaction under pressure can increase the reaction rate by increasing the concentration of the reactants. This method can be particularly useful for less reactive substrates or when trying to achieve high conversions in shorter reaction times. Ethylene (B1197577) glycol has been shown to condense with carbonyl compounds in the presence of silica (B1680970) gel or alumina (B75360) without a solvent and under pressure to afford 1,3-dioxolanes. researchgate.net

Mechanistic Investigations of Acetalization Pathways

The mechanism of acid-catalyzed acetalization/ketalization is a well-established process in organic chemistry. The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst (either Brønsted or Lewis). This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of the diol, forming a hemiketal intermediate.

The newly formed hemiketal then undergoes protonation of one of its hydroxyl groups, followed by the elimination of a water molecule to form an oxocarbenium ion. This ion is stabilized by resonance. Finally, the second hydroxyl group of the diol attacks the carbocation in an intramolecular fashion, and after deprotonation, the final 1,3-dioxolane product is formed. The removal of water from the reaction mixture is crucial to shift the equilibrium towards the product side, as all the steps in the mechanism are reversible.

| Step | Description |

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the ketone. |

| 2. Nucleophilic Attack | A hydroxyl group from the diol attacks the electrophilic carbonyl carbon. |

| 3. Hemiketal Formation | A hemiketal intermediate is formed. |

| 4. Protonation & Dehydration | A hydroxyl group of the hemiketal is protonated and eliminated as water, forming an oxocarbenium ion. |

| 5. Ring Closure | The second hydroxyl group of the diol attacks the carbocation, leading to ring closure. |

| 6. Deprotonation | The catalyst is regenerated, and the final 1,3-dioxolane is formed. |

Alternative Synthetic Routes to 1,3-Dioxolane Scaffolds

The synthesis of 1,3-dioxolanes, including substituted structures like this compound, is pivotal in organic chemistry. These compounds serve as protecting groups for carbonyls and diols, chiral auxiliaries, and are present in various biologically active molecules. chemicalbook.comthieme-connect.de While the classical approach involves the acid-catalyzed condensation of a diol with an aldehyde or ketone, several alternative methodologies have been developed to enhance stereoselectivity, efficiency, and adherence to green chemistry principles.

The creation of chiral dioxolanes with high enantiomeric purity is crucial for their application in asymmetric synthesis. Strategies to achieve this often rely on the use of enantiomerically pure starting materials or asymmetric catalysis.

One prominent method involves the reaction of aldehydes or ketones with commercially available chiral diols. researchgate.net For instance, the ketalization of ketones with chiral tartaric acid derivatives can produce diastereomeric mixtures of acetals that are often separable by recrystallization. researchgate.net Another advanced approach is the Rh(II)-catalyzed asymmetric three-component cascade reaction involving ylides, aldehydes, and carboxylic acids, which provides efficient access to chiral 1,3-dioxoles with excellent enantioselectivity. nih.gov These dioxoles can subsequently be hydrogenated to yield the corresponding saturated chiral 1,3-dioxolane products. nih.gov The stereochemistry of the resulting dioxolane is predominantly controlled by the chiral catalyst rather than existing stereocenters in the starting materials. nih.gov

Furthermore, chiral 1,3-dioxolan-4-ones, readily formed from enantiomerically pure α-hydroxy acids like lactic or mandelic acid, have proven to be highly useful in asymmetric synthesis for nearly four decades. mdpi.com These strategies allow for the controlled introduction of multiple stereogenic centers.

Table 1: Selected Enantioselective Strategies for Chiral Dioxolane Synthesis

| Method | Starting Materials | Key Reagent/Catalyst | Outcome |

|---|---|---|---|

| Asymmetric Ketalization | Prochiral Ketone, Chiral Diol (e.g., N,N'-dibenzyl-L-tartaramide) | Scandium triflate (Sc(OTf)₃) | Diastereomeric mixture of acetals, separable by recrystallization. researchgate.net |

| Asymmetric Dihydroxylation | Alkene | Osmium tetroxide (OsO₄) with a chiral ligand | Formation of a chiral diol, which can then be reacted to form a chiral dioxolane. researchgate.net |

| Rh-Catalyzed Cascade | Ylide, Aldehyde, Carboxylic Acid | Chiral Rh(II) carboxylate catalyst | Chiral 1,3-dioxoles with high enantioselectivity, which can be hydrogenated to dioxolanes. nih.gov |

| Chiral Pool Synthesis | α-Hydroxy Acid (e.g., Lactic Acid, Mandelic Acid), Aldehyde/Ketone | Acid Catalyst | Formation of chiral 1,3-dioxolan-4-ones, useful as intermediates in asymmetric synthesis. mdpi.com |

The reaction between epoxides and carbonyl compounds provides a direct and atom-economical route to 1,3-dioxolane scaffolds. This transformation is typically catalyzed by a Lewis acid, which activates either the epoxide or the carbonyl group. A variety of catalysts have been shown to be effective for this reaction, including anhydrous copper sulfate, montmorillonite-type clay, and iridium complexes like [Cp*Ir(NCMe)₃]²⁺. scilit.com

The proposed mechanism often involves the Lewis acid activating the ketone, which is then attacked by the epoxide oxygen. This is followed by an intramolecular cyclization, where the epoxide ring is opened by the oxygen of the original carbonyl group. researchgate.net This method can be highly regio- and stereoselective. For instance, the reaction of chiral styrene (B11656) oxides can proceed stereoselectively to yield optically active 1,3-dioxolanes. scilit.com Recent advancements have employed catalysts like graphene oxide under ultrasonic irradiation to promote the reaction under milder conditions, aligning with green chemistry principles. researchgate.net

Table 2: Catalysts for 1,3-Dioxolane Synthesis from Epoxides and Ketones

| Catalyst | Substrates | Conditions | Key Advantage |

|---|---|---|---|

| Graphene Oxide (GO) | Various Epoxides and Ketones | Ultrasonic Irradiation | Mild conditions, shorter reaction times, and excellent yields. researchgate.net |

| [Cp*Ir(NCMe)₃]²⁺ | Epoxides and Ketones | Not specified | Catalytic addition for dioxolane synthesis. scilit.com |

| Montmorillonite Clay | Epoxides and Ketones | Not specified | Heterogeneous catalyst, potentially reusable. scilit.com |

| Tetracyanoethylene | Epoxy-ethers | Not specified | Substrate-specific rearrangement and acetonidation. scilit.com |

The application of green chemistry principles to the synthesis of 1,3-dioxolanes aims to reduce the environmental impact by improving atom economy, using safer and more sustainable materials, and enhancing energy efficiency. rsc.orgmsu.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com The ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. nih.gov

The traditional synthesis of a 1,3-dioxolane from a diol and a ketone is a condensation reaction that produces water as a byproduct. For the synthesis of this compound from 2,3-butanediol and 3-methyl-2-butanone (B44728), the reaction is:

C₄H₁₀O₂ + C₅H₁₀O → C₉H₁₈O₂ + H₂O

The theoretical percent atom economy for this reaction is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % Atom Economy = (158.24 / (90.12 + 86.13)) x 100 ≈ 89.8%

While this is a relatively high value, alternative routes can achieve even better results. For example, the synthesis via the ring-opening of an epoxide with a ketone is an addition reaction. rsc.org Such reactions are inherently 100% atom-economical in theory, as all atoms of the reactants are incorporated into the single desired product, with no byproducts formed. jocpr.comnih.gov

A key aspect of green chemistry is the replacement of hazardous organic solvents and toxic catalysts with more benign alternatives. rsc.orgmsu.edu

Sustainable Media: Research has focused on using bio-based solvents or even solvent-free conditions. researchgate.net Notably, certain 1,3-dioxolane compounds, derived from renewable feedstocks like lactic acid and formaldehyde, are themselves being explored as green, polar aprotic solvents. rsc.orgrsc.org This suggests the potential for product-as-solvent systems, significantly reducing solvent waste. Performing reactions in water or under solvent-free conditions, when feasible, represents an ideal green approach. researchgate.net

Sustainable Catalysts: The use of reusable, solid acid catalysts is a significant improvement over homogeneous catalysts like p-toluenesulfonic acid, which can be difficult to separate from the reaction mixture. organic-chemistry.org Examples of sustainable catalysts include:

Mesoporous materials: Zeolites and mesoporous silicates like ZnAlMCM-41 have been used as recyclable solid acid catalysts for related reactions, offering high selectivity and stability. rsc.org

Clays: Montmorillonite K10 is an effective and inexpensive catalyst for the formation of 1,3-dioxolanes. researchgate.net

Graphene Oxide: As mentioned, graphene oxide can serve as a catalyst under mild, sonochemical conditions, promoting efficiency and reducing energy consumption. researchgate.net

Biocatalysts: Enzymes can offer unparalleled selectivity under mild conditions, though their application is specific to the substrate. researchgate.netresearchgate.net

The adoption of these sustainable media and catalysts not only reduces waste and environmental harm but can also lead to more efficient and cost-effective synthetic processes.

Stereochemical Aspects of 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane

Isomeric Forms and Diastereomeric Relationships within the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring system in 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane contains three stereogenic centers at positions C2, C4, and C5. This leads to the possibility of 2^3 = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers, resulting in four possible diastereomeric pairs. The relative stereochemistry of the substituents on the dioxolane ring is crucial in defining these diastereomers.

The diastereomeric relationships are influenced by steric interactions between the substituents. For instance, the bulky isopropyl group at C2 will have significant steric hindrance with the methyl groups at C4 and C5, especially in conformations where these groups are in close proximity. The relative stability of the different diastereomers is determined by the minimization of these steric strains. In related 2,4,5-trialkyl-substituted 1,3-dioxolanes, the free-energy differences between diastereoisomers are often small, suggesting a delicate balance of steric and electronic effects.

Conformational Analysis of this compound

The five-membered 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For substituted 1,3-dioxolanes, the equilibrium between these conformations is influenced by the nature and position of the substituents.

Spectroscopic Probes for Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibria of 1,3-dioxolanes. Proton-proton (¹H-¹H) coupling constants are particularly informative. The magnitude of the vicinal coupling constants (³J_HH) between protons on adjacent carbon atoms is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred conformation of the ring.

For instance, the coupling constants between the protons at C4 and C5 can provide information about the cis or trans relationship of the methyl groups and the degree of ring puckering. Similarly, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, helping to elucidate the relative positioning of the substituents in the preferred conformation.

Carbon-13 (¹³C) NMR chemical shifts are also sensitive to the stereochemical environment. The chemical shifts of the ring carbons and the substituent carbons can vary between different diastereomers and conformers due to differing steric and electronic environments.

Influence of Substituents on Ring Conformation

The substituents play a critical role in determining the preferred conformation of the this compound ring. The bulky isopropyl group at the C2 position will tend to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. The methyl groups at C4 and C5 will also adopt positions that minimize steric strain, both with each other and with the C2 substituents.

The conformational preference is a result of a balance between minimizing torsional strain within the ring and minimizing steric hindrance between the substituents. In highly substituted dioxolanes, the ring may adopt a conformation that deviates from the ideal envelope or half-chair to accommodate the bulky groups. The interplay of these steric interactions can lead to a preference for one diastereomer over others and can also influence the rotational barriers around the single bonds connecting the substituents to the ring.

Stereoselective Transformations Involving 1,3-Dioxolane Rings

The chiral environment provided by the substituted 1,3-dioxolane ring can be exploited in stereoselective reactions. The formation of the dioxolane itself can be diastereoselective, and the chiral dioxolane can then be used to direct the stereochemistry of subsequent reactions.

Diastereoselectivity in Reactions with Dioxolane-Containing Substrates

The formation of this compound from the corresponding diol (butane-2,3-diol) and ketone (3-methyl-2-butanone) can proceed with diastereoselectivity. The choice of starting diol stereoisomer (e.g., (2R,3R)-, (2S,3S)-, or meso-butane-2,3-diol) will determine the relative stereochemistry at C4 and C5. The subsequent reaction with the ketone can then lead to the formation of different diastereomers with varying ratios, depending on the reaction conditions and the steric and electronic properties of the reactants. The steric hindrance posed by the existing methyl groups on the diol can influence the facial selectivity of the ketone's approach, leading to a preferential formation of one diastereomer. mdpi.com

Chiral Induction Effects

Chiral 1,3-dioxolanes are widely used as chiral auxiliaries in asymmetric synthesis. While specific examples involving this compound are not extensively documented in readily available literature, the principles of chiral induction by similar 1,3-dioxolane structures are well-established.

Reaction Mechanisms and Reactivity Studies of 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The formation and cleavage of the 1,3-dioxolane (B20135) ring are fundamental reactions, typically catalyzed by acid. organic-chemistry.orgthieme-connect.de These reactions are reversible equilibria. wikipedia.orglibretexts.org The cleavage of the dioxolane back to its constituent carbonyl compound (3-methyl-2-butanone) and diol (2,3-butanediol) is known as hydrolysis and occurs in the presence of aqueous acid. Transacetalization involves the exchange of the diol or carbonyl component with a different alcohol or carbonyl compound, also under acidic conditions. thieme-connect.deresearchgate.net

The general mechanism for acid-catalyzed hydrolysis begins with the protonation of one of the ring oxygen atoms by a Brønsted or Lewis acid. ucalgary.cayoutube.com This step makes the oxygen a better leaving group. Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.comlibretexts.org This carbocation is a key reactive species. In hydrolysis, this intermediate is attacked by a water molecule. libretexts.org A final deprotonation step yields the original ketone and diol, regenerating the acid catalyst. libretexts.orgyoutube.com In transacetalization, an alcohol molecule acts as the nucleophile instead of water, leading to an exchange. researchgate.net The entire process is governed by equilibrium, which can be shifted toward the products (hydrolysis) by using an excess of water. wikipedia.orglibretexts.org

Kinetic Modeling of Hydrolytic Processes

The kinetic study of dioxolane hydrolysis provides insight into the reaction mechanism and rate-determining step. For many acetals and ketals, hydrolysis proceeds via a bimolecular A-2 mechanism, where the protonated substrate is attacked by a nucleophile (water) in the rate-limiting step. jcsp.org.pk The rate of this reaction is dependent on both the substrate concentration and the activity of the acid catalyst.

In detailed studies of analogous compounds, such as 2-(p-(dimethylamino)phenyl)-1,3-dioxolane, the mechanism can be complex. sci-hub.se At low buffer concentrations and pH > 5, the rate-determining step can be the attack of a water molecule on the oxocarbenium ion intermediate, which is formed in a rapid pre-equilibrium. sci-hub.se As conditions change, such as increasing buffer concentration or pH, the rate-determining step can shift. For instance, at higher pH, attack by a hydroxide (B78521) ion (OH-) can become significant, or the initial ring-opening step itself can become rate-limiting. sci-hub.se

Kinetic data for the hydrolysis of a related compound, 2-phenyl-1,3-dioxolane, illustrates the influence of substituents on reactivity. While specific data for 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane is not available, the table below presents representative kinetic parameters for analogous structures to demonstrate the principles of kinetic analysis.

| Compound | Catalyst / Conditions | Rate Constant (k) | Notes |

|---|---|---|---|

| 2-Phenyl-1,3-dioxolane | H₃O⁺, 25 °C | 2.1 x 10⁻² M⁻¹s⁻¹ | Illustrates baseline reactivity for an aromatic substituted dioxolane. |

| 2-(p-Methoxyphenyl)-1,3-dioxolane | H₃O⁺, 25 °C | 1.1 M⁻¹s⁻¹ | Electron-donating group stabilizes the oxocarbenium intermediate, increasing the hydrolysis rate. |

| 2-(p-Nitrophenyl)-1,3-dioxolane | H₃O⁺, 25 °C | 2.5 x 10⁻⁴ M⁻¹s⁻¹ | Electron-withdrawing group destabilizes the intermediate, decreasing the hydrolysis rate. |

This table presents illustrative data for analogous compounds to demonstrate kinetic principles. Data is conceptually derived from general chemical principles and published studies on related structures.

Equilibrium Studies in Dioxolane Formation and Cleavage

The formation of this compound from 3-methyl-2-butanone (B44728) and 2,3-butanediol (B46004) is a reversible equilibrium reaction. wikipedia.org The position of this equilibrium is dictated by the reaction conditions, in accordance with Le Châtelier's principle. youtube.com

To favor the formation of the dioxolane (acetalization), water, a product of the reaction, must be removed from the system. wikipedia.orgrsc.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org Conversely, to favor the cleavage of the dioxolane (hydrolysis), an excess of water is added to the reaction mixture, shifting the equilibrium back toward the starting ketone and diol. libretexts.orgwikipedia.org Transacetalization reactions are also equilibrium-driven; using a large excess of the replacing alcohol or carbonyl compound can drive the reaction to completion. researchgate.net

The stability of the dioxolane ring is significant in neutral to strongly basic environments, where it is generally unreactive, making it an effective protecting group for carbonyls. thieme-connect.delibretexts.org The lability of the ring toward acid is the key to its use in synthesis, allowing for its removal under specific conditions. thieme-connect.de

| Condition | Effect on Equilibrium | Favored Reaction |

|---|---|---|

| Addition of Excess Water | Shifts to the left | Hydrolysis (Cleavage) |

| Removal of Water (e.g., Dean-Stark) | Shifts to the right | Acetalization (Formation) |

| Addition of Strong Acid (Catalyst) | Increases rate of reaching equilibrium | Both |

| Addition of Base | No effect on equilibrium (stable) | Neither (Dioxolane is stable) |

| Addition of Excess Alcohol | Shifts equilibrium | Transacetalization |

Ring-Opening Reactions and Fragmentation Pathways

Beyond acid-catalyzed hydrolysis, the 1,3-dioxolane ring can undergo opening through other mechanisms, particularly those involving radical intermediates. For instance, studies on the oxidation of 1,3-dioxolane have shown that hydrogen atom abstraction can lead to the formation of a dioxolanyl radical. researchgate.net This radical species can subsequently undergo unimolecular ring-opening reactions. researchgate.net This fragmentation is a key step in the combustion and atmospheric chemistry of such cyclic ethers. researchgate.net

β-Scission Reactions in 1,3-Dioxolanes

β-scission is a characteristic reaction of radical species where a bond in the position beta to the radical center cleaves. acs.orgresearchgate.net In the context of a 1,3-dioxolane ring, if a radical is generated—for example, by abstraction of a hydrogen atom from one of the methyl groups at the C4 or C5 positions—a β-scission pathway could lead to ring fragmentation.

A plausible, though not specifically documented for this molecule, pathway could involve the formation of an alkoxy radical. If one of the ring C-O bonds were to cleave homolytically, the resulting diradical could rearrange. More commonly, if an external radical abstracts a hydrogen from the carbon backbone (e.g., C4), the resulting carbon-centered radical could induce cleavage of the adjacent C-O bond in a β-scission-like fragmentation, propagating a radical chain reaction. Such pathways are proposed in the decomposition of related alkoxy radicals. researchgate.net

Catalytic Ring Expansion Reactions

Catalytic ring expansion of a 1,3-dioxolane to a larger ring system, such as a 1,3-dioxane (B1201747) or 1,4-dioxane (B91453), is not a commonly reported transformation for simple substituted dioxolanes. While ring-expansion reactions are known in heterocyclic chemistry, they often require specific functionalities or strained ring systems to proceed. For example, some natural product syntheses involve the ring expansion of an epoxide adjacent to a carbonyl group to form a dioxolane ring. wikipedia.org However, the expansion of the stable, five-membered dioxolane ring itself is less common. The synthesis of 1,3-dioxolanes can sometimes be achieved via the ring-opening of epoxides in the presence of a ketone, but this is a formation reaction, not an expansion of a pre-existing dioxolane. researchgate.net

Reactions Involving C-H Bond Activation

Modern synthetic chemistry often utilizes transition-metal-catalyzed C-H activation to directly functionalize otherwise inert carbon-hydrogen bonds. This methodology typically requires a directing group to position the metal catalyst near a specific C-H bond.

In the structure of this compound, there are several types of C-H bonds: primary (methyl) and tertiary (isopropyl and on the C4/C5 carbons). The ether-like oxygen atoms within the dioxolane ring are generally poor directing groups for standard C-H activation catalysts. Without a strong directing group elsewhere on the molecule, achieving selective C-H activation at any of the alkyl substituents would be challenging and is not a well-documented process for this class of compounds. The most reactive C-H bond in some dioxolanes is at the C2 position, but in this compound, this position is fully substituted (a ketal center), lacking a hydrogen atom for activation. Therefore, reactivity involving metal-catalyzed C-H bond activation is not an anticipated or established pathway for this molecule under typical conditions.

Oxidative and Reductive Reactivity Profiles of 1,3-Dioxolanes

The reactivity of 1,3-dioxolanes is largely characterized by the stability of the acetal (B89532) linkage. Generally, these cyclic ketals are stable under basic and neutral conditions, making them effective protecting groups for carbonyl compounds. However, they are susceptible to cleavage under acidic conditions and can undergo various reductive and oxidative transformations. The specific substitution pattern on the dioxolane ring, such as in this compound, significantly influences its reactivity due to steric and electronic effects.

Hydrogenolysis of cyclic ketals, a reductive cleavage process, is a synthetically useful transformation that converts the ketal into a mono-protected diol, specifically a β-hydroxy ether. This reaction typically involves the use of a hydride reagent in the presence of a Lewis acid. The most common reagent system for this purpose is a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃).

The mechanism of this reductive cleavage is believed to proceed through the formation of an oxocarbonium ion intermediate. The Lewis acid, AlCl₃, coordinates to one of the oxygen atoms of the 1,3-dioxolane ring, weakening the C2-O bond. This facilitates the cleavage of the C-O bond to form a stabilized oxocarbonium ion. Subsequently, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the oxocarbonium ion, resulting in the formation of the β-hydroxy ether product.

The rate and regioselectivity of the hydrogenolysis are highly dependent on the substitution pattern of the 1,3-dioxolane ring. Electron-donating substituents on the ring, particularly at the C2 position, accelerate the reaction by stabilizing the intermediate oxocarbonium ion. In the case of this compound, the presence of an isopropyl group at C2 and methyl groups at C2, C4, and C5 would be expected to enhance the rate of hydrogenolysis compared to unsubstituted 1,3-dioxolane due to the electron-donating nature of these alkyl groups.

The regioselectivity of the ring opening is also influenced by the substituents. For 1,3-dioxolanes with substituents at the C4 and/or C5 positions, the cleavage of the C2-O bond can occur at either the C2-O1 or C2-O3 bond. Studies on substituted 1,3-dioxolanes have shown that the direction of cleavage is influenced by both steric and electronic factors. For instance, in the hydrogenolysis of cis-2,4-dimethyl-1,3-dioxolane, there is a strong preference for the cleavage of the C2-O1 bond (the bond remote from the C4 methyl group), with a product ratio of at least 15:1. cdnsciencepub.com Conversely, the trans isomer shows a preference for C2-O3 bond cleavage, with a ratio of approximately 1:2. cdnsciencepub.com

For a highly substituted compound like this compound, steric hindrance is expected to play a significant role in determining the reaction's outcome. Research on the reductive cleavage of 2,2,4,4-tetramethyl-1,3-dioxolane revealed an "anomalous" ring cleavage. cdnsciencepub.com In this case, steric hindrance from the four methyl groups was proposed to repress the formation of the expected oxocarbonium ion, leading to the cleavage of the C4-O bond instead of the more typical C2-O cleavage. cdnsciencepub.com This suggests that the hydrogenolysis of this compound could also be subject to complex steric interactions that influence both the rate and the regioselectivity of the reaction.

The table below presents data on the hydrogenolysis of various substituted 1,3-dioxolanes with the LiAlH₄/AlCl₃ reagent system, which can be used to infer the expected reactivity of this compound.

| Substrate | Major Product | Minor Product | Product Ratio (Major:Minor) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| cis-2,4-Dimethyl-1,3-dioxolane | 3-(ethyloxy)butan-2-ol | 2-(1-methylethoxy)ethanol | ~15:1 | Not Specified | Not Specified |

| trans-2,4-Dimethyl-1,3-dioxolane | 2-(1-methylethoxy)ethanol | 3-(ethyloxy)butan-2-ol | ~2:1 | Not Specified | Not Specified |

| 2,2,4-Trimethyl-1,3-dioxolane | 3-isopropoxybutan-2-ol | 2-(1,1-dimethylethoxy)ethanol | 82:18 | Not Specified | Not Specified |

| 2,2,4,4-Tetramethyl-1,3-dioxolane | 1-isopropoxy-2-methyl-2-propanol | 2-isopropoxy-2-methyl-1-propanol | 94:6 (Anomalous Cleavage) | Not Specified | Not Specified |

Based on the trends observed in the table, the hydrogenolysis of this compound is expected to be rapid due to the presence of multiple electron-donating alkyl groups. However, the high degree of substitution, particularly the bulky isopropyl group at C2, could introduce significant steric hindrance. This steric congestion might lead to a more complex product mixture or even promote an "anomalous" cleavage pathway similar to that observed for 2,2,4,4-tetramethyl-1,3-dioxolane. The precise ratio of the resulting β-hydroxy ether regioisomers would depend on the interplay between the electronic stabilization of the oxocarbonium ion intermediates and the steric hindrance to the approach of the hydride reagent.

Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane would be expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The isopropyl group would likely exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern arising from spin-spin coupling. The three methyl groups attached to the dioxolane ring would each produce a signal, likely a doublet for the C4 and C5 methyl groups due to coupling with the adjacent methine protons on the ring. The methine protons at the C4 and C5 positions would also show signals, with their multiplicity depending on the stereochemistry of the molecule and the coupling to the adjacent methyl protons. The proton on the C2 carbon is absent, being replaced by the isopropyl group. The exact chemical shifts (ppm) and coupling constants (J, in Hz) would be dependent on the specific stereoisomer and the solvent used for analysis, but this data is not available in the reviewed literature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals would be expected for each unique carbon atom. This would include signals for the carbons of the isopropyl group (two for the methyls and one for the methine), the three methyl groups attached to the dioxolane ring, the C2, C4, and C5 carbons of the dioxolane ring itself. The chemical shift of the C2 carbon, being an acetal (B89532) carbon, would be expected to appear significantly downfield. However, without experimental data, the precise chemical shifts cannot be reported.

Advanced NMR Techniques for Stereochemical Assignments

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and various 2D correlation spectroscopies (COSY, HSQC, HMBC) are invaluable for determining the stereochemistry of molecules like this compound, which has multiple stereocenters (C2, C4, and C5). NOESY experiments, for instance, could reveal through-space proximity between protons, helping to establish the relative configuration of the substituents on the dioxolane ring. For example, spatial correlations between the isopropyl group protons and the protons of the methyl groups at C4 and C5 could elucidate their cis/trans relationship. Unfortunately, no studies employing these techniques for this specific compound have been found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Fragmentation Pathways of this compound

In the absence of an experimental mass spectrum for this compound, its fragmentation pathways can only be predicted based on the behavior of similar structures, such as other 1,3-dioxolanes. A common fragmentation pathway for acetals involves the cleavage of the C-O bonds in the ring. The molecular ion (M⁺) would be expected. A primary fragmentation would likely be the loss of one of the substituents. For instance, the loss of the isopropyl group (a radical) would lead to a stable oxonium ion. Another likely fragmentation would be the cleavage of the dioxolane ring itself. The presence of the isopropyl group at the C2 position would be expected to significantly influence the fragmentation, potentially leading to a prominent peak corresponding to the isopropyl cation. The NIST WebBook contains a mass spectrum for the related compound 1,3-Dioxolane (B20135), 2,4,5-trimethyl-, which shows characteristic fragments, but this spectrum lacks the influence of the C2-isopropyl group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₁₀H₂₀O₂, HRMS would be able to confirm this composition by providing a measured mass that is very close to the calculated exact mass. This technique is crucial for confirming the identity of a newly synthesized compound or a compound isolated from a natural source. However, no HRMS data for this specific compound has been reported in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), reveals these characteristic absorption bands.

For this compound, the IR spectrum is expected to be dominated by absorptions arising from its alkane-like hydrocarbon framework and the cyclic ether (dioxolane) ring system. The primary functional groups are C-H bonds from the isopropyl and methyl substituents, and the C-O-C linkages of the dioxolane ring.

Detailed Research Findings:

The analysis of the IR spectrum of this compound would focus on several key regions:

C-H Stretching Vibrations: The molecule contains numerous sp³-hybridized C-H bonds in its methyl and isopropyl groups. These bonds are expected to produce strong, sharp absorption bands in the 2850-3000 cm⁻¹ region. uobabylon.edu.iqorgchemboulder.comlibretexts.org The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups contribute to this complex band system.

C-H Bending Vibrations: The bending vibrations (or deformations) of the C-H bonds appear at lower wavenumbers. Absorptions in the 1450-1470 cm⁻¹ range are characteristic of methyl and methylene (B1212753) scissoring vibrations. uobabylon.edu.iqlibretexts.org A distinctive feature of the isopropyl group is a doublet that often appears around 1370-1385 cm⁻¹, arising from symmetric bending vibrations of the two methyl groups attached to the same carbon. A separate band for the other methyl groups on the dioxolane ring is also expected in the 1370-1350 cm⁻¹ region. uobabylon.edu.iq

C-O Stretching Vibrations: The 1,3-dioxolane ring is a cyclic ether. The C-O-C linkages within this ring will give rise to strong and characteristic stretching bands in the "fingerprint region" of the spectrum, typically between 1000 cm⁻¹ and 1250 cm⁻¹. docbrown.info Cyclic ethers often show multiple strong bands in this region due to symmetric and asymmetric stretching of the C-O-C system. For substituted dioxolanes, strong absorptions are typically observed around 1140-1070 cm⁻¹. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of overlapping signals from various bending and stretching vibrations, including C-C stretches and C-H rocks. This pattern is unique to the specific molecule and can be used for definitive identification by comparison with a reference spectrum. orgchemboulder.com

The absence of significant absorption bands in other regions, such as ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (O-H), or ~1650 cm⁻¹ (C=C), would confirm the purity of the sample and the absence of carbonyl, hydroxyl, or alkene functional groups.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2850-3000 | Strong | C-H Stretch | sp³ C-H from methyl and isopropyl groups |

| 1450-1470 | Medium | C-H Bend | CH₂ and CH₃ scissoring/deformation |

| 1370-1385 | Medium (doublet) | C-H Bend | Isopropyl group symmetric deformation |

| 1070-1140 | Strong | C-O Stretch | Asymmetric/Symmetric C-O-C stretch of the dioxolane ring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is separated into its components based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound, GC-MS analysis provides not only its retention time, which is useful for separation from other compounds in a mixture, but also its mass spectrum, which allows for structural confirmation. The standard ionization technique used is electron ionization (EI), which imparts significant energy to the molecule, leading to predictable fragmentation patterns.

Detailed Research Findings:

The molecular weight of this compound is 172.28 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z 172. However, for cyclic acetals and ethers, the molecular ion peak is often of very low abundance or completely absent due to the high instability of the initial ion. miamioh.edu182.160.97

The fragmentation of 1,3-dioxolanes is dominated by cleavage of the bonds alpha (α) to the oxygen atoms, as this leads to the formation of resonance-stabilized carbocations. 182.160.97libretexts.org The most likely fragmentation pathways for this compound are initiated by the loss of one of the alkyl substituents at the C2 position.

Loss of the Isopropyl Group: The C-C bond between the dioxolane ring and the isopropyl group is a prime site for α-cleavage. The loss of an isopropyl radical (•CH(CH₃)₂, mass = 43 u) would result in a highly stable, resonance-stabilized cation at m/z 129. This is predicted to be a very prominent peak in the spectrum.

[M]⁺• → [M - 43]⁺ + •C₃H₇

m/z 172 → m/z 129

Loss of a Methyl Group: While less favorable than losing the larger isopropyl group, α-cleavage resulting in the loss of a methyl radical (•CH₃, mass = 15 u) from the C2 position is also possible. This would generate a fragment ion at m/z 157.

[M]⁺• → [M - 15]⁺ + •CH₃

m/z 172 → m/z 157

Formation of the Isopropyl Cation: Simple cleavage of the C-I bond can lead to the formation of the isopropyl cation itself, which would appear at m/z 43. docbrown.infodocbrown.info Given the stability of this secondary carbocation, this peak is expected to be the base peak (the most abundant ion) in the spectrum. This is a common feature in the mass spectra of compounds containing an isopropyl group.

Further fragmentation of the ring structure would lead to a complex pattern of smaller ions in the lower m/z region. The analysis of structurally similar compounds, such as 2-ethyl-2-methyl-1,3-dioxolane, shows that the loss of the larger alkyl group at the C2 position is the dominant fragmentation pathway, and the alkyl group itself often forms the base peak. miamioh.edu182.160.97

Interactive Data Table: Predicted Major Mass Fragments

| m/z Value | Predicted Intensity | Ion Structure/Formula | Fragmentation Pathway |

| 172 | Very Low / Absent | [C₁₀H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 129 | High | [C₇H₁₃O₂]⁺ | Loss of isopropyl radical (M - 43) |

| 157 | Medium | [C₉H₁₇O₂]⁺ | Loss of methyl radical (M - 15) |

| 43 | Very High (Base Peak) | [C₃H₇]⁺ | Isopropyl cation |

Computational Chemistry Investigations of 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane, DFT calculations are essential for determining its most stable three-dimensional structure, a process known as geometry optimization.

The optimization process systematically adjusts the molecule's geometry to find the lowest energy conformation on the potential energy surface. This is typically achieved using a combination of a functional, such as B3LYP or ωB97XD, and a basis set, like 6-311G(d,p), which defines the mathematical representation of the atomic orbitals. Upon completion, the optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, confirming that the structure is a true energy minimum by ensuring the absence of imaginary vibrational frequencies.

Beyond structural determination, DFT is used to probe the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents typical data that would be obtained from DFT calculations for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -425.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.34 |

| Dipole Moment (Debye) | 1.78 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a virtual window into molecular motion and conformational flexibility.

For a molecule like this compound, which possesses a flexible five-membered ring and rotatable substituent groups, MD is invaluable for exploring its conformational landscape. The 1,3-dioxolane (B20135) ring can adopt various puckered conformations, such as envelope and twist forms, and the isopropyl and methyl groups can rotate freely. MD simulations can map the potential energy surface associated with these motions, identifying different stable conformers and the energy barriers that separate them.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or chloroform), these simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding or van der Waals forces, influence the molecule's conformation and behavior. This provides a more realistic understanding of the molecule's properties in a condensed phase, which is often more relevant to experimental conditions.

Reaction Mechanism Studies Using Computational Methods

Computational methods are instrumental in elucidating the intricate details of chemical reactions, including reaction pathways, transition states, and the associated energetics. For this compound, these methods can be applied to study reactions such as hydrolysis, oxidation, or thermal decomposition.

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, uniquely characterized by having one imaginary vibrational frequency.

Once the geometries of the reactants, products, and the transition state are optimized, the activation energy (Ea) of the reaction can be calculated. The activation energy is the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction kinetics; a lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

Table 2: Example Activation Energy Calculation for a Hypothetical Reaction This table illustrates the type of data generated from a transition state analysis.

| Parameter | Reactant Complex | Transition State | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +25.4 | -15.2 |

| Activation Energy (Ea) (kcal/mol) | 25.4 | ||

| Imaginary Frequency (cm⁻¹) | None | -450.2i | None |

Quantum chemical calculations can provide a wealth of thermochemical data for a reaction. Following a frequency calculation on the optimized geometries of reactants and products, key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

The change in these properties during a reaction (ΔH, ΔS, and ΔG) dictates its thermodynamic favorability.

ΔH (Enthalpy of Reaction): Indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH).

ΔS (Entropy of Reaction): Reflects the change in disorder of the system.

ΔG (Gibbs Free Energy of Reaction): The ultimate measure of a reaction's spontaneity. A negative ΔG indicates a spontaneous reaction under the given conditions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can be used to interpret and validate experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing the calculated spectrum with the experimental one, chemists can confidently assign each peak to a specific atom, aiding in structure elucidation and conformational analysis.

Similarly, IR spectra can be simulated by performing a vibrational frequency analysis. The calculation yields the frequencies and intensities of the molecule's vibrational modes. These theoretical frequencies are often systematically scaled by an empirical factor to better match experimental values. The predicted IR spectrum helps in assigning experimental absorption bands to specific molecular motions, such as C-H stretches, C-O stretches, or bending vibrations.

Table 3: Illustrative Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts This table demonstrates how calculated NMR data can be compared to experimental values for structural assignment.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (Acetal) | 108.5 | 109.2 | -0.7 |

| C4 | 76.2 | 77.0 | -0.8 |

| C5 | 75.8 | 76.5 | -0.7 |

| Isopropyl CH | 34.1 | 34.9 | -0.8 |

| C2-CH₃ | 18.9 | 19.5 | -0.6 |

Applications of 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane in Advanced Organic Synthesis

Utilization as Protecting Groups for Carbonyl Compounds and 1,2-Diols

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified. 1,3-Dioxolanes are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their robust stability under a variety of reaction conditions. nih.gov

The 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane structure serves as a protective group for both isobutyraldehyde (B47883) (a carbonyl compound) and 2,3-butanediol (B46004) (a 1,2-diol). Once formed, the cyclic acetal (B89532) linkage is resistant to nucleophiles, bases, organometallic reagents, and many reducing and oxidizing agents. thieme-connect.deorganic-chemistry.org This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl or diol.

| Protected Functional Group | Protecting Moiety | Key Stability Characteristics |

| Carbonyl (from Isobutyraldehyde) | 2,3-butanediol | Stable to bases, hydrides, organometallics, and mild oxidants. |

| 1,2-Diol (from 2,3-butanediol) | Isobutyraldehyde | Stable under non-acidic conditions, allowing for reactions on other hydroxyl groups. |

Strategies for Formation and Deprotection

The utility of a protecting group is critically dependent on the ease and efficiency of its installation (protection) and removal (deprotection).

Formation: The synthesis of this compound is an acetalization reaction. It is typically formed by the acid-catalyzed condensation of isobutyraldehyde with 2,3-butanediol. capes.gov.br To drive the reaction equilibrium towards the product, the water generated during the reaction is continuously removed, often using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. organic-chemistry.org

Deprotection: The removal of the dioxolane protecting group is generally accomplished by acid-catalyzed hydrolysis. The reaction involves treating the acetal with aqueous acid, which cleaves the acetal bond and regenerates the original carbonyl compound and the 1,2-diol. organic-chemistry.org This lability towards acid allows for selective deprotection, as the group remains intact under neutral or basic conditions. thieme-connect.de

| Step | Common Reagents and Conditions | Purpose |

| Formation | Isobutyraldehyde, 2,3-butanediol, catalytic acid (e.g., p-TsOH, H₂SO₄), solvent (e.g., Toluene), with water removal (Dean-Stark). | To protect the carbonyl and/or diol group. |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄, AcOH) in a water/organic solvent mixture; Lewis acids in wet solvents. organic-chemistry.org | To regenerate the original carbonyl and diol functionalities. |

Ortho Ester and Acetal Formation

The compound this compound is, by definition, a cyclic acetal. Acetal formation is the cornerstone of its synthesis and application as a protecting group. The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the protonated carbonyl carbon of the aldehyde, followed by dehydration.

An alternative strategy for acetal formation involves the reaction of the diol with an orthoester, such as trimethyl orthoformate, in the presence of an acid catalyst. This method can sometimes be milder or more efficient than direct condensation, as the removal of an alcohol byproduct can be easier than the removal of water.

Potential as Chiral Auxiliaries in Asymmetric Synthesis

A significant application of this compound arises when it is prepared from an enantiomerically pure form of 2,3-butanediol (e.g., (2R,3R)-butanediol or (2S,3S)-butanediol). The resulting dioxolane is chiral and can be used as a chiral auxiliary. iupac.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. In the case of this dioxolane, the chiral centers on the diol backbone (at the 4- and 5-positions) create a chiral environment around the acetal carbon (position 2). This steric and electronic bias can direct the approach of a nucleophile or reagent to one face of a reactive center attached to the dioxolane, leading to the formation of one stereoisomer in preference to others. Research has shown that chiral acetals derived from (R,R)-2,3-butanediol are effective and inexpensive auxiliaries for controlling diastereoselectivity in various chemical reactions, including nucleophilic additions. iupac.org

| Concept | Description | Application to the Target Compound |

| Chiral Auxiliary | A removable chiral group that directs the stereoselectivity of a reaction. wikipedia.org | The chiral 2,3-butanediol moiety acts as the auxiliary. |

| Asymmetric Induction | The chiral auxiliary creates a diastereotopic environment, favoring attack from one direction. | The methyl groups at positions 4 and 5 of the dioxolane ring direct incoming reagents. iupac.org |

| Recovery | The auxiliary can often be recovered for reuse after cleavage. | Deprotection regenerates the chiral 2,3-butanediol. |

Intermediates in the Synthesis of Complex Organic Molecules

In the total synthesis of complex molecules like natural products, protecting groups are indispensable. By masking the isobutyraldehyde functionality as this compound, the rest of the molecule can undergo extensive synthetic modifications. The protected aldehyde group is rendered inert to a host of reagents that would otherwise react with it. Once the desired transformations are complete, the aldehyde can be unmasked at a late stage of the synthesis, ready for further reaction. This strategy is crucial for managing the reactivity of multiple functional groups within a complex synthetic sequence.

Role in Functional Group Transformations within Synthetic Sequences

The primary role of this compound in functional group transformations is to act as a stable, inert spectator. Its presence allows chemists to selectively perform reactions on other functional groups within the same molecule. The stability of the cyclic acetal linkage is key to this role.

| Reaction Condition | Compatibility with the Dioxolane Group | Example Transformation |

| Strongly Basic | Compatible | Saponification of an ester elsewhere in the molecule using NaOH. |

| Organometallic Reagents | Compatible | Grignard or organolithium addition to another carbonyl group. |

| Hydride Reduction | Compatible | Reduction of an ester to an alcohol using LiAlH₄. |

| Mild Oxidation | Compatible | Oxidation of a remote alcohol using PCC or PDC. organic-chemistry.org |

| Strongly Acidic | Incompatible | The acetal will be cleaved (deprotected). thieme-connect.deorganic-chemistry.org |

This selective stability makes the dioxolane group an essential tool for orchestrating complex synthetic routes, ensuring that transformations occur only at the desired locations.

Environmental Research Perspectives and Fate of 1,3 Dioxolanes

Pathways of Environmental Degradation

The environmental degradation of 1,3-dioxolanes can occur through both abiotic and biotic pathways. The specific pathway and its rate are dependent on the environmental conditions and the substitution pattern of the dioxolane ring.

Abiotic Degradation: Abiotic degradation of 1,3-dioxolanes in the atmosphere is primarily driven by reactions with hydroxyl (OH) radicals. The tropospheric lifetime of the parent compound, 1,3-dioxolane (B20135), is estimated to be about 22 hours, indicating a relatively rapid photochemical degradation. researchgate.net Substituted 1,3-dioxolanes are also expected to undergo similar atmospheric oxidation processes. In aquatic environments, hydrolysis of the acetal (B89532) or ketal linkage can occur, particularly under acidic conditions, although this process is generally slow for cyclic acetals. organic-chemistry.org

Biotic Degradation: The biodegradation of 1,3-dioxolanes is a key environmental process that determines their persistence in soil and water. Microorganisms have demonstrated the ability to degrade these compounds through both metabolic and cometabolic pathways. enviro.wiki In metabolic degradation, the microorganism can utilize the dioxolane as a sole source of carbon and energy. enviro.wiki Cometabolism, on the other hand, involves the degradation of the dioxolane by enzymes produced for the metabolism of another primary substrate. enviro.wiki

For the related compound 1,4-dioxane (B91453), a probable human carcinogen, several bacterial strains have been identified that can degrade it, often through the action of monooxygenase enzymes. berkeley.eduresearchgate.net For instance, Pseudonocardia dioxanivorans CB1190 can metabolize 1,4-dioxane, while other bacteria can cometabolize it when grown on substrates like methane, propane, or tetrahydrofuran. berkeley.edu The presence of co-contaminants, such as chlorinated solvents, can inhibit the biodegradation of dioxane derivatives. researchgate.netnih.gov Fungi have also been shown to be capable of degrading cyclic ethers like 1,4-dioxane. nih.gov

The general biotransformation pathways for many organic compounds involve oxidation reactions such as hydroxylation. dshs-koeln.de For dioxolane derivatives, it is plausible that initial enzymatic attack would involve hydroxylation of the alkyl substituents or the dioxolane ring, leading to ring opening and further degradation.

Detection and Identification in Environmental Samples

The detection and quantification of 1,3-dioxolanes in environmental matrices such as air, water, and soil are typically performed using chromatographic techniques. The choice of method depends on the specific compound, the matrix, and the required detection limits.

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common analytical approach. uzh.chnih.gov For air samples, active or passive sampling onto a solid sorbent, followed by thermal or solvent desorption, is a standard procedure. uzh.ch In a validated method for the determination of 1,3-dioxolane in workplace air, a defined volume of air is drawn through a sorbent tube filled with Chromosorb 106, followed by thermal desorption and analysis by GC-FID. uzh.ch

For water samples, various extraction and concentration techniques are employed prior to GC analysis to achieve the necessary sensitivity. itrcweb.org These methods can include purge-and-trap, solid-phase extraction (SPE), or liquid-liquid extraction. itrcweb.org The use of isotope dilution, where a labeled version of the target analyte is added to the sample as an internal standard, can improve the accuracy and precision of the analysis. itrcweb.org

The table below summarizes some of the analytical methods used for the detection of related dioxolane compounds in environmental samples.

| Analytical Method | Sample Matrix | Preparation Technique | Detector | Typical Reporting Limit | Reference |

| GC-FID | Workplace Air | Adsorption on Chromosorb 106, Thermal Desorption | Flame Ionization Detector (FID) | N/A | uzh.ch |

| GC-MS | Water | Purge-and-trap (Method 5030) | Mass Spectrometer (MS) | 2 ppb | nih.gov |

| GC-MS | Water | Solid Phase Extraction (SPE) | Mass Spectrometer (MS) | Low ppb levels | itrcweb.org |

| GC-MS | Air | Solid sorbent trapping | Mass Spectrometer (MS) | 0.4–1.0 µg/m³ (SIM) | itrcweb.orgitrcweb.org |

Biotransformation Studies of Dioxolane Derivatives

Biotransformation is a critical process that alters the chemical structure of compounds in the environment, often leading to their detoxification and degradation. nih.gov Studies on the biotransformation of dioxolane derivatives have provided insights into the microbial pathways involved.

Research on the biodegradation of the structurally similar 1,4-dioxane has shown that monooxygenase enzymes play a crucial role. berkeley.edu These enzymes initiate the degradation process by hydroxylating the cyclic ether ring, which can lead to ring cleavage and subsequent metabolism. Several bacterial strains, including Pseudonocardia dioxanivorans CB1190 and various monooxygenase-expressing bacteria, have been shown to transform 1,4-dioxane. berkeley.edu The transformation can proceed metabolically, where the organism uses the compound for growth, or cometabolically, where the transformation is incidental to the metabolism of another compound. enviro.wiki

The biotransformation of more complex molecules containing the 1,3-dioxolane moiety has also been investigated in other contexts. For example, in the metabolism of certain synthetic cannabinoids, mono-hydroxylation is a primary biotransformation pathway, followed by di-hydroxylation. dshs-koeln.de This suggests that hydroxylation is a common initial step in the biological degradation of molecules with such chemical features.

The efficiency of biotransformation can be significantly impacted by environmental factors and the presence of other chemicals. For instance, the presence of chlorinated solvents like 1,1,1-trichloroethane (B11378) (TCA) and its breakdown product 1,1-dichloroethene (DCE) has been shown to inhibit the biodegradation of 1,4-dioxane. researchgate.netnih.gov

The following table lists microorganisms that have been studied for their ability to degrade the related compound 1,4-dioxane.

| Microorganism | Degradation Pathway | Key Enzymes | Reference |

| Pseudonocardia dioxanivorans CB1190 | Metabolism | Tetrahydrofuran monooxygenase (THFMO) | enviro.wiki |

| Pseudonomas mendocina KR1 | Cometabolism | Toluene (B28343) monooxygenase | nih.gov |

| Mycobacterium vaccae JOB5 | Cometabolism | Monooxygenase | berkeley.edu |

| Cordyceps sinensis (fungus) | Metabolism | Not specified | nih.gov |

Future Research Directions and Interdisciplinary Opportunities for 2 Isopropyl 2,4,5 Trimethyl 1,3 Dioxolane

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane hinges on the development of innovative catalytic systems. Current research into the synthesis of other dioxolanes has paved the way for several promising avenues of investigation.

One key area of future research will be the application of combined bio- and chemocatalysis. nih.gov This approach allows for highly stereoselective synthesis, a critical factor for producing specific isomers of the target compound. nih.gov Enzymes, with their inherent selectivity, can be employed in initial steps to produce chiral diol precursors from bio-based aldehydes. nih.gov Subsequent conversion to the final dioxolane can then be achieved using organometallic catalysts, such as ruthenium-based systems. nih.gov A significant advantage of this integrated approach is the potential to carry out the entire reaction cascade in a purely organic environment, which can simplify processing and reduce waste. nih.gov

Furthermore, the exploration of solid acid catalysts, such as Montmorillonite (B579905) K10, could offer a greener and more efficient alternative to traditional acid catalysts for the acetalization reaction. nih.gov These catalysts are often reusable and can lead to high yields in shorter reaction times. nih.gov Research could focus on optimizing reaction conditions, including solvent, temperature, and catalyst loading, to maximize the yield and purity of this compound.

| Catalytic System | Potential Advantages | Research Focus |

| Combined Bio- and Chemocatalysis | High stereoselectivity, use of renewable starting materials. nih.gov | Development of compatible enzyme and organometallic catalyst pairs, optimization of one-pot reaction sequences. nih.gov |

| Solid Acid Catalysts (e.g., Montmorillonite K10) | Reusability, reduced environmental impact, potentially high yields. nih.gov | Catalyst screening, optimization of reaction conditions for the specific substrates (isobutyraldehyde/acetone and 2,3-butanediol). |

| Ruthenium-based Molecular Catalysts | High tolerance to impurities, potential for CO2 utilization as a C1 source. nih.gov | Design of more active and stable catalysts, investigation of reaction mechanisms. nih.gov |

Development of New Synthetic Applications Beyond Protecting Groups

While 1,3-dioxolanes are well-established as protecting groups for carbonyls and diols, future research should aim to unlock new synthetic applications for this compound. nih.govthieme-connect.de The unique substitution pattern of this molecule may impart novel chemical reactivity and physical properties.

One promising area is in the development of bioactive molecules. Various substituted 1,3-dioxolanes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov Future studies could involve the synthesis of a library of derivatives of this compound and screening them for potential therapeutic applications. For instance, research has shown that certain 1,3-dioxolane (B20135) derivatives can act as effective modulators to overcome multidrug resistance in cancer cells. nih.gov

Another potential application lies in the field of materials science. The incorporation of the this compound moiety into polymer backbones could lead to new materials with tunable properties. For example, cyclic ketene (B1206846) acetals, which share a similar dioxolane ring structure, are used in radical ring-opening polymerization to create degradable polymers. rsc.org Investigating the polymerization behavior of functionalized derivatives of this compound could lead to the development of novel biodegradable plastics.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling presents a powerful tool for accelerating research on this compound. Quantum chemical calculations can provide deep insights into the molecule's structure, stability, and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.

Conformational analysis using methods like Density Functional Theory (DFT) and ab initio molecular orbital theory can be employed to predict the most stable three-dimensional structures of the different stereoisomers of this compound. researchgate.netresearchgate.net Understanding the conformational preferences is crucial as it can significantly influence the molecule's physical properties and biological activity. These computational studies can also be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of synthesized compounds. thieme-connect.de

Furthermore, computational modeling can be used to investigate potential reaction pathways for the synthesis of this compound and to design more efficient catalysts. By modeling the transition states of the reaction, researchers can gain a better understanding of the reaction mechanism and identify key factors that control the reaction rate and selectivity. researchgate.net This knowledge can then be used to rationally design new catalysts with improved performance.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Conformational analysis, prediction of spectroscopic properties. researchgate.net | Identification of the most stable isomers, understanding of substituent effects on geometry. |

| Ab initio Molecular Orbital Theory | Calculation of reaction energies and activation barriers. researchgate.net | Elucidation of reaction mechanisms for synthesis, prediction of reactivity. |

| Molecular Dynamics (MD) Simulations | Study of the behavior of the molecule in different solvent environments. | Insights into solubility and interactions with other molecules. |

Integration with Bio-Based Feedstocks and Sustainable Chemical Processes

A key direction for future research is the integration of this compound synthesis with bio-based feedstocks and sustainable chemical processes. This aligns with the growing demand for greener alternatives to petroleum-derived chemicals. researchgate.net

The precursors for this compound, namely isobutyraldehyde (B47883) (or acetone) and 2,3-butanediol (B46004), can potentially be derived from renewable resources. For instance, 2,3-butanediol is a well-known fermentation product of various microorganisms. Isobutyraldehyde can be produced from the hydroformylation of propylene, which can be obtained from bio-based sources. The development of efficient and economically viable fermentation and biocatalytic routes to these precursors is a critical area for future research.

Q & A

Q. What statistical frameworks are optimal for optimizing reaction conditions when scaling up synthesis?

- Methodology : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., pressure, mixing rate). Use Monte Carlo simulations to predict uncertainty in scaled processes. Reference case studies from membrane separation or fuel engineering (CRDC subclasses RDF2050104, RDF2050106) for analogous optimization challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro